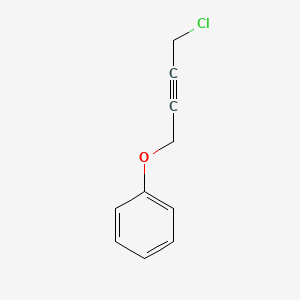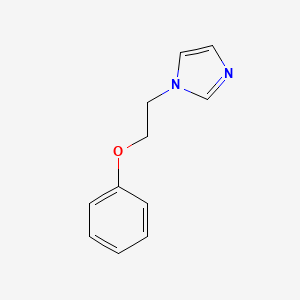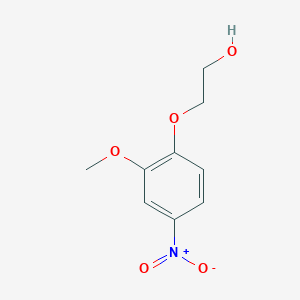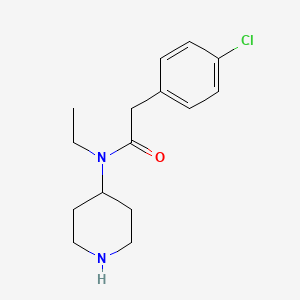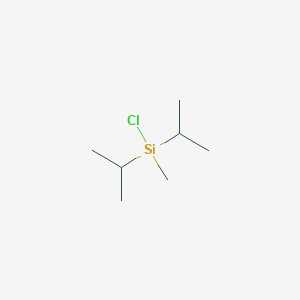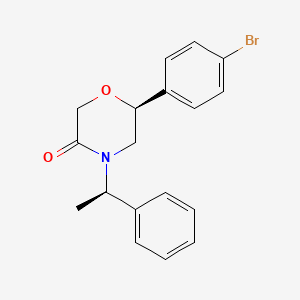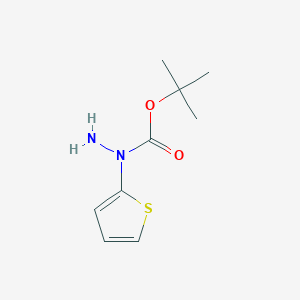
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide is a chemical compound that belongs to the class of hydrazinecarboxylates. It features a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(thiophen-2-yl)hydrazinecarboxylate typically involves the condensation of hydrazine hydrate with di-tert-butyl dicarbonate in a solvent such as dichloromethane (DCM) at 0°C to room temperature over a period of 5 hours . This is followed by the reaction of the resulting tert-butyl hydrazinecarboxylate with 2-bromo thiophene in dimethyl sulfoxide (DMSO) to yield the final product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can yield various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-(thiophen-2-yl)hydrazinecarboxylate involves its interaction with molecular targets, which can vary depending on its specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 1-(5-nitro-2-thienyl)hydrazinecarboxylate: Similar structure but with a nitro group on the thiophene ring.
Tert-butyl 2-(1-phenylethyl)hydrazinecarboxylate: Contains a phenylethyl group instead of a thiophene ring.
Uniqueness
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties, making it suitable for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C9H14N2O2S |
|---|---|
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
tert-butyl N-amino-N-thiophen-2-ylcarbamate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(10)7-5-4-6-14-7/h4-6H,10H2,1-3H3 |
Clave InChI |
AVFSSFGINVYIRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CC=CS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


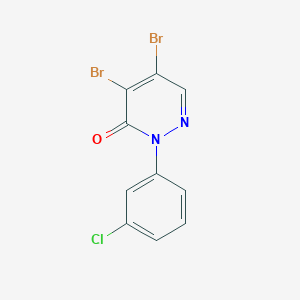
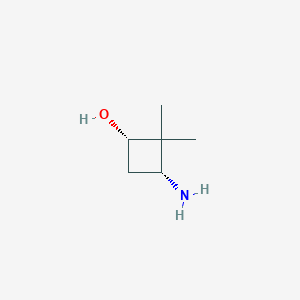
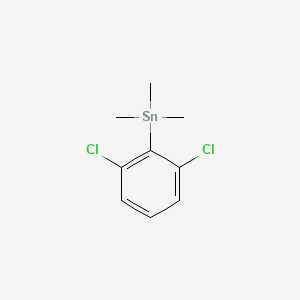
![1-[5-(2-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B8568243.png)
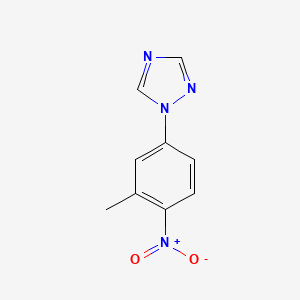
![3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B8568258.png)
![[4-(Ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol](/img/structure/B8568283.png)
![3-(2-Acetylaminoethyl)benzo[b]thiophene](/img/structure/B8568289.png)
